

Comparative Analysis of Structure-Activity Relationships in Bioactive Pyridinyl Acetamide Derivatives

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Compound of Interest		
Compound Name:	N-(5-Chloro-4-methylpyridin-2-	
·	yl)acetamide	
Cat. No.:	B125450	Get Quote

A detailed examination of the structure-activity relationships (SAR) of **N-(5-Chloro-4-methylpyridin-2-yl)acetamide** and its analogues reveals key structural motifs that govern their biological activity. This guide provides a comparative analysis of SAR studies on various classes of pyridinyl acetamide derivatives, offering insights for researchers and professionals in drug development.

While specific SAR studies on **N-(5-Chloro-4-methylpyridin-2-yl)acetamide** are not extensively available in the public domain, a comprehensive review of structurally related compounds provides valuable insights into the chemical features that influence their therapeutic potential. This guide synthesizes findings from various studies on derivatives of 2-acetamidopyridine, highlighting the impact of substitutions on the pyridine ring and the acetamide group on a range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects.

Comparative Structure-Activity Relationship Data

The biological activity of pyridinyl acetamide derivatives is significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings (where applicable). The following table summarizes key quantitative data from SAR studies on different classes of related compounds.



Compound Class	R1 (Pyridine Ring)	R2 (Acetamide Moiety)	Biological Activity	Key Findings & IC50/EC50 Values
2-Aryl-2-(pyridin- 2-yl)acetamides	Unsubstituted	Aryl group	Anticonvulsant	Unsubstituted phenyl or ortho- and meta- substituted phenyl derivatives show the highest activity.[1][2]
N-(5-hydroxy- 3,4,6- trimethylpyridin- 2-yl)acetamide Analogs	3,4,6-trimethyl, 5-hydroxy	-	Anti-colitis (TNF- α and IL-6 inhibition)	Compound 2-19 showed significantly better inhibition of TNF-α and IL-6 induced cell adhesion than the parent compound and tofacitinib.[3]
Thienopyridine Derivatives	Varies	N-arylacetamide	Antimicrobial	Compound 12a exhibited a minimal inhibitory concentration (MIC) of 0.0195 mg/mL against E. coli and <0.0048 mg/mL against B. mycoides and C. albicans.[4]
2-(Pyridin-3- yloxy)acetamide Derivatives	Varies	Varies	Anti-HIV-1	Compound Ij was the most active against wild-type



			HIV-1 with an EC50 of 8.18 μΜ.[5]
Pyridine Derivatives	Methoxy, Hydroxy, Amino - groups	Antiproliferative	The presence and position of - OMe, -OH, and - NH2 groups enhanced activity, while halogens or bulky groups decreased it.[6]

Experimental Protocols

The evaluation of the biological activities of these compounds involves a range of standardized experimental protocols. Below are detailed methodologies for key experiments cited in the referenced studies.

Anticonvulsant Activity Screening

The anticonvulsant activity of 2-aryl-2-(pyridin-2-yl)acetamides was evaluated using the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests.[1][2]

- Animal Model: Male albino mice.
- Drug Administration: Compounds were administered intraperitoneally.
- MES Test: An electrical stimulus (50 mA, 60 Hz, 0.2 s) was delivered via corneal electrodes.
 Protection was defined as the absence of the tonic hind limb extensor component of the seizure.
- scMET Test: Metrazol (85 mg/kg) was injected subcutaneously. Protection was defined as the absence of clonic seizures for at least 5 seconds within a 30-minute observation period.



Anti-inflammatory Activity Assay (TNF- α and IL-6 Induced Cell Adhesion)

The anti-inflammatory potential of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues was assessed by their ability to inhibit monocyte adhesion to colon epithelial cells induced by TNF- α and IL-6.[3]

- Cell Lines: Human colon epithelial cells (HT-29) and human monocytic cells (U937).
- Induction: HT-29 cells were pre-treated with the test compounds for 1 hour, followed by stimulation with TNF-α (10 ng/mL) or IL-6 (20 ng/mL) for 6 hours.
- Co-culture: Fluorescently labeled U937 cells were added to the HT-29 monolayer and incubated for 1 hour.
- Quantification: Non-adherent U937 cells were removed by washing, and the fluorescence of the adherent cells was measured to determine the extent of adhesion.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of thienopyridine derivatives was determined using the broth microdilution method.[4]

- Microorganisms: Escherichia coli, Bacillus mycoides, and Candida albicans.
- Preparation: Two-fold serial dilutions of the compounds were prepared in a 96-well microtiter plate with Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for yeast.
- Inoculation: Each well was inoculated with a standardized microbial suspension.
- Incubation: Plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for yeast.
- Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.



Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study, from compound synthesis to biological evaluation.

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

This guide provides a comparative overview of the SAR for several classes of pyridinyl acetamide derivatives. The presented data and experimental protocols can serve as a valuable resource for the rational design of new and more potent therapeutic agents.

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